N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a compound that has been synthesized and studied for its potential applications .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the final product is reported to be 92% . The synthesis process involves the use of various reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as X-ray crystallography . The compound has a complex structure with multiple rings and functional groups .Chemical Reactions Analysis
This compound has been involved in various chemical reactions during its synthesis . The reactions involve the use of various reagents and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques . The compound is reported to be a pale yellow solid with a melting point of 188–189 °C .Applications De Recherche Scientifique
Antitumor Activity
Research has demonstrated that certain derivatives of [1,2,4]triazolo[4,3-b]pyridazine, such as 4-(3-acetyl-5-oxo-6-phenyl-8-(thiophen-2-yl)pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-1(5H)-yl)benzenesulfonamide, show significant antitumor activity against cancer cell lines like PC-3 prostate cancer and A-549 lung cancer. These compounds were found to cause cell cycle arrest and induce apoptosis in cancer cells through mechanisms involving cell cycle inhibitors and caspase-3 dependent pathways (Fares et al., 2014).
Carbonic Anhydrase Inhibition
Sulfonamides incorporating structures similar to [1,2,4]triazolo[4,3-b]pyridazine have been explored for their inhibition properties against human carbonic anhydrase isozymes. These compounds have shown significant inhibitory effects on various carbonic anhydrase isoforms, which are relevant in many physiological and pathological processes. Their potential applications include treatment and management of conditions like glaucoma, edema, epilepsy, and cancer (Alafeefy et al., 2015).
Anti-Asthmatic Activities
Compounds incorporating [1,2,4]triazolo[4,3-b]pyridazine have been synthesized and evaluated for their anti-asthmatic activities. They have shown potent activity against platelet-activating factor-induced bronchoconstriction in animal models, indicating their potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antibacterial and Antifungal Activities
Several derivatives with the [1,2,4]triazolo[4,3-b]pyridazine structure have been synthesized and exhibited notable antibacterial and antifungal properties. This indicates their potential as effective antimicrobial agents for treating various infectious diseases (Hassan, 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S2/c27-30(28,17-5-2-1-3-6-17)25-16-10-8-15(9-11-16)18-12-13-20-22-23-21(26(20)24-18)19-7-4-14-29-19/h1-14,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFXCBPWHUSKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.